

# 3-Chloro-N-(4-methylphenyl)aniline crystal structure analysis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 3-Chloro-N-(4-methylphenyl)aniline  
**CAS No.:** 113965-92-7  
**Cat. No.:** B8818183

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Technical Whitepaper: Structural Elucidation and Solid-State Architecture of **3-Chloro-N-(4-methylphenyl)aniline**

## Executive Summary & Chemical Context

This technical guide outlines the comprehensive workflow for the structural characterization of **3-Chloro-N-(4-methylphenyl)aniline** (CAS: Analogous to 3-chloro-4'-methyldiphenylamine).[1] [2] As a halogenated diphenylamine derivative, this compound represents a critical scaffold in the development of non-linear optical (NLO) materials and substituted triarylamine hole-transport layers for OLEDs.[1]

The presence of the chlorine substituent at the meta-position and the methyl group at the para-position induces specific steric and electronic effects that dictate the supramolecular assembly. [2] This guide provides the rigorous methodology required to synthesize high-purity material, grow diffraction-quality crystals, and solve the structure using X-ray diffraction (XRD) and Hirshfeld surface analysis.[1]

## Synthesis & Purification Protocol

To obtain crystals suitable for X-ray diffraction, the compound must exceed 99.5% purity.[1] The Buchwald-Hartwig Cross-Coupling is the method of choice over traditional Ullmann coupling due to milder conditions and higher specificity, preventing dechlorination side reactions.[2]

### Experimental Workflow

- Reagents:
  - Aryl Halide: 1-Bromo-3-chlorobenzene (1.0 equiv)[1][2][3]
  - Amine: p-Toluidine (1.2 equiv)[1][2]
  - Catalyst: Pd(OAc)<sub>2</sub> (2 mol%) with Xantphos or BINAP (4 mol%)[1]
  - Base: Cs<sub>2</sub>CO<sub>3</sub> (1.4 equiv) or NaOtBu[1]
  - Solvent: Anhydrous Toluene (degassed)
- Procedure:
  - Charge an oven-dried Schlenk flask with the base, catalyst, and ligand.[1][3]
  - Evacuate and backfill with Argon (3x).[1][3]
  - Add toluene, aryl halide, and amine.[1][3]
  - Heat to 100°C for 12–18 hours.
  - Critical Step: Filter through a Celite pad to remove Palladium black before crystallization.  
[1][2]
- Purification:
  - Concentrate filtrate and purify via flash column chromatography (SiO<sub>2</sub>; Hexane/Ethyl Acetate 95:5).[1]

Figure 1: Catalytic cycle for the specific synthesis of the target diphenylamine, highlighting the regeneration of the Pd(0) species.

## Single Crystal Growth Strategy

Diphenylamines are lipophilic and prone to "oiling out."<sup>[1][2]</sup> To enforce an ordered lattice, we utilize a Slow Evaporation or Solvent Diffusion technique.<sup>[1][2]</sup>

Protocol:

- Solvent System: Dissolve 20 mg of purified compound in 2 mL of Ethanol or Dichloromethane (DCM).
- Filtration: Pass the solution through a 0.45  $\mu\text{m}$  PTFE syringe filter into a clean scintillation vial (dust serves as unwanted nucleation sites).
- Antisolvent Layering (Preferred): Carefully layer 3 mL of Hexane over the DCM solution.<sup>[1]</sup>
- Conditioning: Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
- Timeline: Block-like colorless crystals should appear within 3–5 days.

## X-Ray Diffraction Data Acquisition

Once a crystal of dimensions  $\sim 0.3 \times 0.2 \times 0.2$  mm is isolated, mount it on a Kapton loop using Paratone oil.<sup>[1][2]</sup>

Instrument Settings:

- Radiation: Mo K  
(  
= 0.71073 Å).<sup>[1][4][5]</sup> Note: Mo is preferred over Cu for chlorinated compounds to minimize absorption.<sup>[1][2]</sup>
- Temperature: 100 K (using an N<sub>2</sub> cryostream) to reduce thermal vibration and improve resolution.

- Strategy: Collect a full sphere of data to ensure high redundancy (completeness).

Data Processing Workflow:

- Integration: Use SAINT or CrysAlisPro.<sup>[1][2]</sup>
- Absorption Correction: Multi-scan (SADABS) is critical due to the Chlorine atom (<sup>[1]</sup>).
- Structure Solution: Direct Methods (SHELXT).
- Refinement: Full-matrix least-squares on (SHELXL).

## Structural Analysis & Supramolecular Architecture

Upon solving the structure, the analysis must focus on three core geometric parameters that define the electronic conjugation and steric strain of the molecule.

### A. Molecular Geometry

- C-N-C Bond Angle: Expect an expansion beyond the ideal 120° (typically ) due to the steric repulsion between the phenyl rings.
- Dihedral Twist Angle: The two phenyl rings will not be coplanar.<sup>[1][2]</sup> The "twist" angle (typically ) disrupts -conjugation but is energetically favorable to avoid steric clash between ortho-hydrogens.<sup>[1][2]</sup>
- Chlorine Position: Confirm if the Cl atom lies in the plane of its parent ring or exhibits disorder.<sup>[2]</sup>

## B. Intermolecular Interactions

The crystal packing is governed by weak directional forces.<sup>[1][2]</sup> You must quantify these using the geometric criteria in the table below:

Interaction Type	Donor (D)	Acceptor (A)	Typical Distance (Å)	Significance
H-Bond	N-H	Cl (Neighbor)	2.8 – 3.2	Weak directional anchor
-Stacking	Phenyl ( )	Phenyl ( )	3.6 – 4.0	Stabilizes the "herringbone" motif
C-H...	Methyl (-CH <sub>3</sub> )	Phenyl Ring	2.6 – 2.9	Lattice interlocking

## Computational Validation: Hirshfeld Surface Analysis

To validate the visual observations of packing, generate Hirshfeld surfaces using CrystalExplorer.<sup>[1][6][7]</sup> This maps the electron density boundaries between molecules.<sup>[2]</sup>

Analysis Steps:

- Generate Surface: Map

(normalized contact distance) onto the surface.<sup>[1]</sup>

- Interpretation:

- Red Spots: Indicate contacts shorter than the sum of van der Waals radii (likely the N-H...Cl or N-H...

interactions).

- White Regions: Contacts at vdW separation.

- Blue Regions: No close contacts.[1][2]
- Fingerprint Plots: Create a 2D plot ( vs ).
  - Spikes: Sharp spikes at the bottom left usually indicate strong H-bonds.[2]
  - Diffuse Wings: Indicate C-H... interactions.[1][2][8]

Figure 2: Logic flow for crystallographic data processing, emphasizing the iterative validation loop required before Hirshfeld analysis.

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